Chromatographic Resolution: Validated Baseline Separation (>2.0) from Bortezomib Parent Peak Under Stability-Indicating RP-HPLC Conditions
In a validated reverse-phase stability-indicating HPLC method, the resolution between bortezomib and ten potential impurities including Impurity A, Impurity B, Impurity C, Impurity D, Impurity E, Impurity F, Impurity G, bortezomib isomer, hydroxyamide, and bortezomib ester was found to be greater than 2.0 on a Zorbax Extend C18 (100 × 4.6 mm, 1.8 μm) stationary phase . This resolution meets ICH Q2(R1) system suitability requirements (RS > 2.0) for validated analytical procedures, enabling reliable quantification of Impurity A at a detection level of 0.02% with respect to a test concentration of 2.0 mg/mL . In contrast, no resolution or detection limit data are reported for non-validated generic impurity standards under these method conditions.
| Evidence Dimension | HPLC resolution between impurity and bortezomib parent peak |
|---|---|
| Target Compound Data | Resolution > 2.0 (Impurity A vs. bortezomib) |
| Comparator Or Baseline | ICH Q2(R1) minimum acceptance criterion: resolution > 2.0 |
| Quantified Difference | Meets or exceeds regulatory threshold for baseline separation |
| Conditions | Zorbax Extend C18 column (100 × 4.6 mm, 1.8 μm); mobile phase combination; detection at 0.02% level relative to 2.0 mg/mL test concentration |
Why This Matters
Procurement of a reference standard with validated resolution >2.0 under documented method conditions ensures that analytical methods will achieve required system suitability performance, reducing the risk of method failure during regulatory inspections and lot release testing.
